![molecular formula C9H6F4N2S B2389291 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 329269-59-2](/img/structure/B2389291.png)
1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds involving difluoromethylation processes has seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular formula of 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is C9H6F4N2S. The exact mass is 250.21 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the hydrogen bond acidity parameters A (0.085–0.126) were determined using Abraham’s solute 1H NMR analysis . It was found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole and its derivatives have been explored extensively in the realm of synthetic chemistry for their unique properties. One of the prominent applications includes the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This process involves reactions with trifluoroacetic and difluoroacetic acids, respectively, yielding compounds in good to excellent yields. These compounds are potential precursors for the formation of gem-difluoromethylene linked twin molecules, which have applications in drug synthesis (Ge et al., 2007).
Antifungal and Antimicrobial Activities
Compounds derived from this compound have shown promising results in antifungal and antimicrobial applications. Novel tetrazole derivatives containing benzothiazole and benzoxazole moieties, synthesized from this compound, have demonstrated significant sensitivity against various moulds and yeasts, including Candida albicans, indicating their potential as novel antifungal agents. The antifungal activity of these derivatives, particularly against moulds like C. coccodes, was noteworthy. Moreover, these derivatives displayed high cell growth inhibition rates against C. albicans, showing their efficacy in antifungal applications (Łukowska-Chojnacka et al., 2016).
Pharmaceutical and Biological Research
In the field of pharmaceutical and biological research, derivatives of this compound have been instrumental. For example, derivatives like Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles have been synthesized and studied for their antibacterial and antifungal activities. These compounds have shown significant levels of activity against a range of microorganisms, suggesting their potential use in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Bioactive Molecule Synthesis
Compounds derived from this compound have also been used in the synthesis of bioactive molecules. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized for biological and pharmacological screening. These compounds have been subjected to various biological activity tests, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating their versatility in biological research (Patel et al., 2009).
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that difluoromethyl groups can interact with biological targets in a unique manner, often enhancing the potency and selectivity of drug molecules . The compound may interact with its targets via covalent or non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Difluoromethyl-containing compounds are known to influence a variety of biochemical pathways, depending on their specific targets . The compound could potentially affect the function of enzymes or receptors, leading to downstream effects on cellular signaling pathways .
Pharmacokinetics
The presence of difluoromethyl groups can influence the pharmacokinetic properties of drug molecules, often enhancing their metabolic stability and bioavailability .
Result of Action
Based on the known effects of difluoromethyl-containing compounds, it could potentially lead to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2S/c10-7(11)15-6-4-2-1-3-5(6)14-9(15)16-8(12)13/h1-4,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXPXYRTCDIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


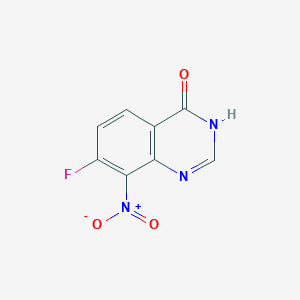
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2389213.png)
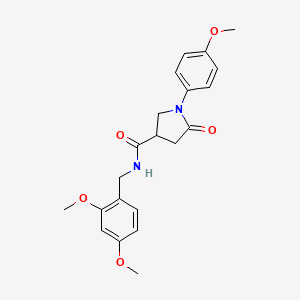

![2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2389217.png)
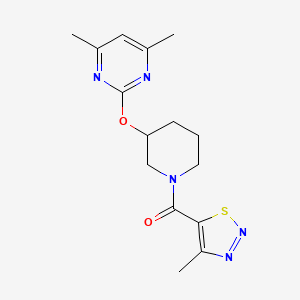

![[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2389221.png)

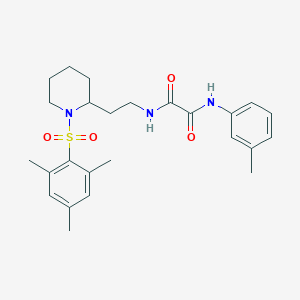
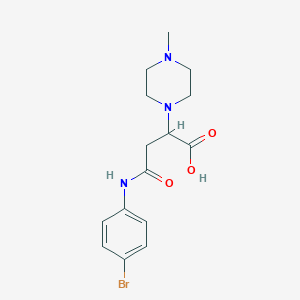
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)
